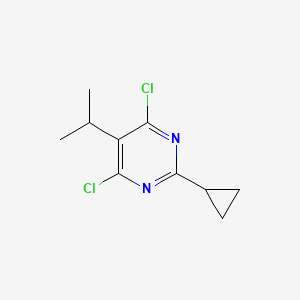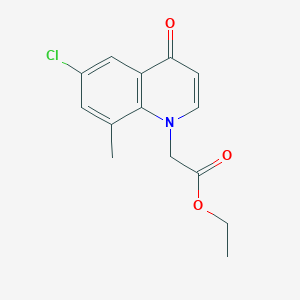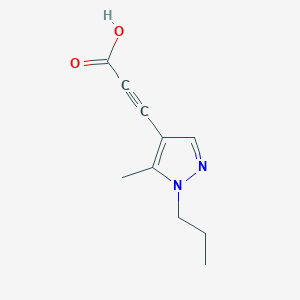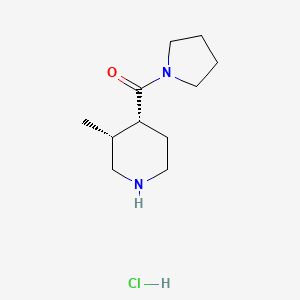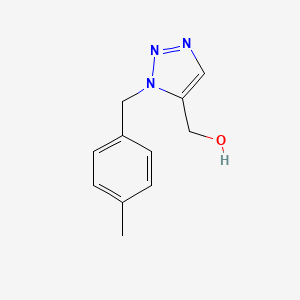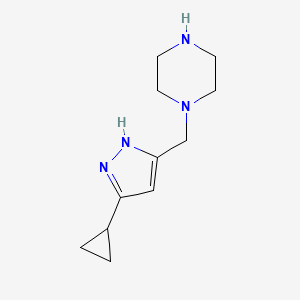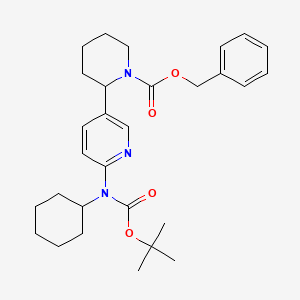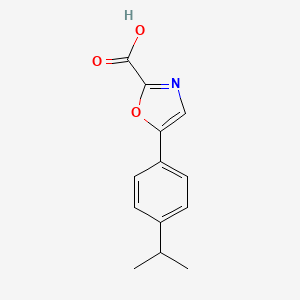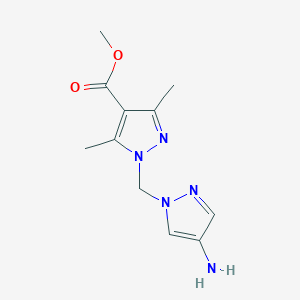
Methyl 5-bromopyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromopyridazine-3-carboxylate is an organic compound with the molecular formula C7H5BrN2O2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-bromopyridazine-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of pyridazine derivatives followed by esterification. For instance, starting with 5-bromopyridazine-3-carboxylic acid, the compound can be esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are typically optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromopyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridazine derivative, while coupling reactions could produce biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl 5-bromopyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 5-bromopyridazine-3-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-bromopyridine-3-carboxylate: Similar in structure but with a pyridine ring instead of a pyridazine ring.
Methyl 5-bromonicotinate: Another similar compound with a different nitrogen positioning in the ring.
Uniqueness
Methyl 5-bromopyridazine-3-carboxylate is unique due to the presence of the pyridazine ring, which imparts different electronic and steric properties compared to pyridine derivatives. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
1256826-30-8 |
|---|---|
Fórmula molecular |
C6H5BrN2O2 |
Peso molecular |
217.02 g/mol |
Nombre IUPAC |
methyl 5-bromopyridazine-3-carboxylate |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6(10)5-2-4(7)3-8-9-5/h2-3H,1H3 |
Clave InChI |
OVNQJOYUVLGFRK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NN=CC(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B15058887.png)
